molecular formula C7H10N2O2 B009348 N-Methyl-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide CAS No. 104308-37-4

N-Methyl-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide

Cat. No. B009348
CAS RN: 104308-37-4
M. Wt: 154.17 g/mol
InChI Key: ZCEBWCDKJUSPPK-UHFFFAOYSA-N
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Description

N-Methyl-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide, also known as MOHA, is a chemical compound that has been the subject of significant scientific research due to its potential applications in various fields. MOHA is a bicyclic lactam that contains a nitrogen and oxygen atom in its ring structure, which gives it unique properties and potential applications.

Mechanism of Action

The mechanism of action of N-Methyl-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. This compound has been shown to react with various electrophiles, such as aldehydes and ketones, which suggests that it may have potential applications in organic synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood, but it has been shown to have potential applications in various fields. This compound has been studied for its potential use as a chiral auxiliary in the synthesis of various bioactive compounds, such as amino acids and peptides. It has also been studied for its potential use in the development of new materials, such as polymers and surfactants.

Advantages and Limitations for Lab Experiments

N-Methyl-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using various methods, which allows for flexibility in experimental design. Another advantage is that it has potential applications in various fields, which makes it a versatile compound for research. However, one limitation is that the synthesis of this compound is a complex process that requires specialized equipment and expertise.

Future Directions

There are several future directions for research on N-Methyl-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide. One direction is to further explore its potential applications in organic synthesis, such as the development of new chiral auxiliaries. Another direction is to investigate its potential use in the development of new materials, such as polymers and surfactants. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

N-Methyl-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide can be synthesized using various methods, such as the reaction of 2,5-diketopiperazine with N-methylhydroxylamine, or the reaction of 2,5-diketopiperazine with N-methylhydroxylamine hydrochloride in the presence of a base. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

N-Methyl-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide has been the subject of significant scientific research due to its potential applications in various fields. It has been studied for its potential use as a building block in the synthesis of various bioactive compounds, such as antibiotics and antitumor agents. This compound has also been studied for its potential use in the development of new materials, such as polymers and surfactants.

properties

CAS RN

104308-37-4

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

N-methyl-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide

InChI

InChI=1S/C7H10N2O2/c1-8-7(10)9-5-2-3-6(4-5)11-9/h2-3,5-6H,4H2,1H3,(H,8,10)

InChI Key

ZCEBWCDKJUSPPK-UHFFFAOYSA-N

SMILES

CNC(=O)N1C2CC(O1)C=C2

Canonical SMILES

CNC(=O)N1C2CC(O1)C=C2

synonyms

2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide,N-methyl-(9CI)

Origin of Product

United States

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